![molecular formula C13H12O2 B2533869 Methyl 1-methyl-2-naphthoate CAS No. 73721-17-2](/img/structure/B2533869.png)
Methyl 1-methyl-2-naphthoate
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Overview
Description
“Methyl 1-methyl-2-naphthoate” is an aromatic ester . It may be used to synthesize a precursor, required for the preparation of a naphthopyran derivative .
Physical And Chemical Properties Analysis
“Methyl 1-methyl-2-naphthoate” has a refractive index of n20/D 1.603 (lit.), a boiling point of 320 °C (lit.), and a density of 1.17 g/mL at 25 °C (lit.) . A related compound, “Methyl 1-hydroxy-2-naphthoate”, has a melting point of 76-80 °C (lit.) .
Scientific Research Applications
Anti-Inflammatory Effects
MHNA exhibits anti-inflammatory properties, making it relevant for research in immunology and inflammation. A study demonstrated that MHNA significantly inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . These effects are attributed to the suppression of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways.
Synthetic Chemistry: Starting Reagent
MHNA serves as a starting reagent for synthesizing other compounds. For instance, it can be used in the synthesis of axially chiral benzimidazole derivatives . Researchers interested in designing novel molecules may find MHNA useful as a building block.
Aza-Mollugin Derivatives
MHNA contributes to the synthesis of aza-mollugin derivatives, including azamollugin, 2-desmethyl-azamollugin, and 2,2-didesmethyl-azamollugin. These derivatives may have diverse biological activities, and further exploration is warranted .
Photoreactive Properties
Methyl 2-methoxy-1-naphthoate, a related compound, exhibits interesting photoreactive behavior. Under UV radiation, it forms methanol adducts and a cage compound . Researchers studying photochemistry or designing light-responsive materials may find this property intriguing.
Biological Assays and Drug Development
MHNA’s anti-inflammatory effects make it a candidate for biological assays. Researchers can explore its impact on various cellular pathways, including NF-κB and MAPKs. Additionally, MHNA’s potential as an anti-inflammatory agent could inspire drug development efforts.
Safety and Hazards
Mechanism of Action
Target of Action
Many organic aromatic esters, like “Methyl 1-methyl-2-naphthoate”, interact with various proteins, enzymes, or receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The interaction between an organic aromatic ester and its target usually involves the formation of non-covalent bonds, such as hydrogen bonds or van der Waals forces. This can lead to changes in the conformation or activity of the target protein, enzyme, or receptor .
Biochemical Pathways
The impact on biochemical pathways would depend on the specific targets of the compound. For example, some organic aromatic esters have been found to inhibit inflammatory responses by suppressing certain signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of organic aromatic esters like “Methyl 1-methyl-2-naphthoate” would depend on factors such as its size, polarity, and stability. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and finally excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme involved in an inflammatory response, the result might be a reduction in inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of organic aromatic esters. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
properties
IUPAC Name |
methyl 1-methylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCOLHYGLMOBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73721-17-2 |
Source
|
Record name | methyl 1-methylnaphthalene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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